Flavesone

Description

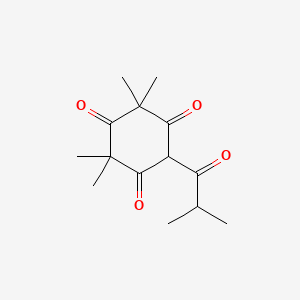

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOCEPNBYPGWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177116 | |

| Record name | Flavesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22595-45-5 | |

| Record name | Flavesone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022595455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavesone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVESONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X167ZSG8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flavesone: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, a naturally occurring β-triketone found in the essential oil of species such as Mānuka (Leptospermum scoparium), has garnered significant scientific interest due to its potent biological activities.[1][2] Identified chemically as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, this compound has demonstrated notable efficacy as a biopesticide, particularly against agricultural pests resistant to conventional insecticides.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It includes a summary of available spectral data, an outline of its biosynthetic and synthetic pathways, and detailed insights into its insecticidal mechanism of action. This document is intended to serve as a core resource for researchers in natural product chemistry, pest management, and drug discovery.

Chemical Structure and Identification

This compound is a cyclic β-triketone characterized by a tetramethylated cyclohexane-1,3,5-trione (B11759072) ring substituted with an isobutyryl group at the 6-position.

Chemical Name: 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione[1] IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[5]

The definitive structure of this compound is presented below:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical and Spectral Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below, compiled from various chemical databases and literature.

| Property | Value | Source |

| CAS Number | 22595-45-5 | [1] |

| Molecular Formula | C₁₄H₂₀O₄ | [1] |

| Molecular Weight | 252.31 g/mol | [1] |

| InChI | InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3 | [5] |

| InChIKey | ZEOCEPNBYPGWGS-UHFFFAOYSA-N | [5] |

| SMILES | CC(C)C(=O)C1C(=O)C(C)(C)C(=O)C(C)(C)C1=O | |

| Boiling Point (est.) | 392.9 °C @ 760 mmHg | [1] |

| Water Solubility (est.) | 2.242 mg/L @ 25 °C | [1] |

| LogP (o/w) (est.) | 2.510 |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry data is available for this compound. The key mass-to-charge ratios (m/z) observed are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral charts are not readily available in public domains, a 1999 study by van Klink et al. reported the full assignment of the ¹³C NMR spectra for this compound and other related β-triketones found in Myrtaceae plants.[6] This data is foundational for the structural confirmation of both natural isolates and synthetic batches of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.[1] These include strong absorptions corresponding to the carbonyl (C=O) stretches of the ketone groups within the triketone system.

Synthesis and Biosynthesis

Chemical Synthesis

The total synthesis of this compound and related β-triketones has been achieved, providing a reliable source of the compound for research purposes beyond extraction from natural sources. A common synthetic strategy involves the Friedel-Crafts acylation of a phloroglucinol (B13840) precursor, followed by further modifications to yield the final structure. A generalized workflow for the synthesis of related flavonoids is outlined below.

Biosynthesis

The biosynthesis of this compound in plants is understood to follow the polyketide pathway. The core structure is assembled by Type III Polyketide Synthase (PKS) enzymes.[1] The primary metabolic precursors are:

-

Starter Unit: Isobutyryl-CoA

-

Extender Units: Three molecules of Malonyl-CoA[1]

These precursors undergo a series of condensation and cyclization reactions, catalyzed by enzymes such as valeropenone synthase (VPS) or a similar PKS, to form the characteristic phloroglucinol core, which is subsequently methylated to yield this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its insecticidal properties being the most extensively studied.

Insecticidal Activity

This compound is a potent insecticide against a variety of pests, including those of significant concern in urban and agricultural settings. It has shown high efficacy against the lesser grain borer (Rhyzopertha dominica), a major pest of stored wheat.[1][3]

Quantitative Efficacy Data: Studies have quantified the effectiveness of this compound against several insect species. The following table summarizes key findings from a study on urban pests.

| Target Species | Concentration (mg/ml) | Knockdown (Time) | Mortality (24h) |

| Aedes aegypti | 12.5 | 100% (15 min) | 100% |

| Culex quinquefasciatus | 25 | 100% (15 min) | 100% |

| Musca domestica | 100 | 100% (15 min) | 100% |

Experimental Protocol: Insecticidal Bioassay against Rhyzopertha dominica

A long-term residual efficacy study provides a robust method for evaluating grain protectants like this compound.[7]

-

Treatment Application: Wheat is treated with various concentrations of this compound (e.g., 60, 90, 120 ppm) as it is loaded into storage containers (e.g., 1-tonne storage bags) using a standard auger.[7] A control group with untreated wheat is included.

-

Storage Conditions: The treated wheat is stored under both ambient field conditions and controlled laboratory conditions (e.g., 30°C and 55% relative humidity) for an extended period (e.g., 13 months).[7]

-

Sampling: At regular intervals (e.g., monthly), samples of wheat are collected from each treatment group.

-

Bioassay:

-

A known number of adult R. dominica (from both susceptible and resistant strains) are introduced into vials containing a set amount of the treated wheat (e.g., 80g).[7]

-

Parental mortality is assessed after a defined period (e.g., 7 days).

-

The vials are then incubated for a further period (e.g., 6-7 weeks) under controlled conditions to allow for the development of the F1 generation.[7]

-

The number of adult progeny in each vial is counted to determine the reduction in F1 generation, a key indicator of efficacy.

-

-

Data Analysis: Mortality rates and the percentage reduction in adult progeny are calculated, with corrections for control mortality applied using Abbott's formula.

Mechanism of Action: The insecticidal mode of action for this compound appears to be novel and distinct from many conventional insecticides.[4] Studies on insecticide-resistant mosquitoes have shown that this compound's toxicity is not mediated through the voltage-gated sodium channel (VGSC), which is the target for pyrethroid insecticides.[4] This suggests its potential as a valuable tool for managing resistant insect populations.

Recent research on the related β-triketone, leptospermone (B1674756), suggests that the mode of action in mosquitoes may involve the inhibition of carbonic anhydrase (CA), an enzyme crucial for regulating pH.[8] This is a different target from the herbicidal mode of action of β-triketones, which involves the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[9] Indeed, while some β-triketones are effective herbicides, this compound itself was found to be inactive against the HPPD enzyme.[1] However, in scabies mites, evidence suggests that this compound may act by inhibiting the tyrosine catabolism pathway via HPPD, indicating that the mechanism can be species-dependent.[2]

Conclusion

This compound is a compelling natural product with significant potential, particularly in the development of new-generation biopesticides. Its unique chemical structure underpins a novel mechanism of insecticidal action that is effective against resistant pest strains. The availability of synthetic routes allows for its production at scale for further research and development. Future investigations should focus on completing the characterization of its spectral properties, optimizing its synthesis, and further elucidating the specific molecular targets and signaling pathways it modulates in various organisms. This will be critical for its potential registration and application in agriculture and public health, as well as for exploring its potential in other therapeutic areas.

References

- 1. This compound | 22595-45-5 | Benchchem [benchchem.com]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. Fragmentation - Explore the Science & Experts | ideXlab [idexlab.com]

- 5. This compound | C14H20O4 | CID 15800949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beta-triketones from myrtaceae: isoleptospermone from leptospermum scoparium and papuanone from corymbia dallachiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. era.dpi.qld.gov.au [era.dpi.qld.gov.au]

- 8. Mode of toxicity of the β-triketone leptospermone to Aedes aegypti mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Defining the mechanism of toxicity of leptospermone, a β-triketone herbicide, to Aedes aegypti | Poster Board #1023 - American Chemical Society [acs.digitellinc.com]

Flavesone: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavesone, a naturally occurring β-triketone, has garnered significant interest within the scientific community for its potential therapeutic applications, including its notable insecticidal and antimicrobial properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document outlines the key experimental protocols for the isolation and purification of this compound from its primary natural sources. Analytical techniques for its characterization and a plausible biosynthetic pathway are also discussed, offering a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Myrtaceae family, with notable concentrations also identified in the Hypericaceae family. The primary natural sources of this compound are detailed below.

Leptospermum Species (Myrtaceae)

The genus Leptospermum, commonly known as tea trees, is the most significant natural source of this compound.

-

Leptospermum scoparium (Mānuka): The essential oil derived from the leaves and branches of the New Zealand mānuka tree is a rich source of β-triketones, including this compound.[1] Analysis of mānuka oil has revealed a this compound content of approximately 4.7%.[1][2] The East Cape region of New Zealand is particularly known for producing mānuka oil with high concentrations of β-triketones.

-

Leptospermum polygalifolium : This species is another documented source of this compound.

Baeckea frutescens (Myrtaceae)

Phytochemical investigations of Baeckea frutescens, a medicinal plant found in Southeast Asia, have led to the isolation of various flavonoids and other phenolic compounds. While not as extensively studied for this compound as Leptospermum scoparium, it is recognized as a natural source.

Syncarpia glomulifera (Myrtaceae)

Commonly known as the turpentine (B1165885) tree, Syncarpia glomulifera is another member of the Myrtaceae family that produces a variety of secondary metabolites. While detailed quantitative data on this compound content is limited, it is considered a potential source.

Hypericum japonicum (Hypericaceae)

This compound has also been reported in Hypericum japonicum, indicating its presence outside the Myrtaceae family.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant species, geographical location, and extraction method. The following table summarizes the available quantitative data.

| Plant Species | Plant Part | This compound Content | Reference(s) |

| Leptospermum scoparium (Mānuka) | Essential Oil from Leaves & Branches | 4.7% | [1][2] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves the extraction of the essential oil followed by chromatographic purification.

Extraction of Essential Oil

Experimental Protocol: Steam Distillation of Leptospermum scoparium

-

Plant Material: Freshly harvested leaves and small branches of Leptospermum scoparium are used.

-

Apparatus: A laboratory or industrial-scale steam distillation unit is employed.

-

Procedure: a. The plant material is packed into the distillation still. b. Steam is passed through the plant material, causing the volatile essential oils to vaporize. c. The steam and oil vapor mixture is then directed to a condenser. d. Upon cooling, the mixture condenses back into a liquid form. e. The essential oil, being immiscible with water, separates and is collected.

-

Duration: The steam distillation process is typically carried out for approximately five hours to ensure the efficient extraction of the heavier oil components, including β-triketones.

-

Yield: Each tonne of mānuka foliage can yield between 2 to 5 liters of essential oil with a high β-triketone content.

Purification of this compound

The purification of this compound from the essential oil is achieved through chromatographic techniques.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the separation of flavonoids and related compounds.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a methanol/dichloromethane system can be employed.

-

Procedure: a. The essential oil is dissolved in a minimum amount of a suitable solvent and adsorbed onto a small amount of silica gel. b. The adsorbent with the sample is then loaded onto the top of a pre-packed silica gel column. c. The mobile phase is passed through the column, and fractions are collected. d. The fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. e. Fractions containing pure this compound are combined and the solvent is evaporated.

Experimental Protocol: Thin Layer Chromatography (TLC) for Monitoring

-

Stationary Phase: Silica gel plates are typically used.

-

Mobile Phase: A solvent system similar to that used for column chromatography, such as a mixture of hexane and ethyl acetate, is employed.

-

Visualization: The separated compounds on the TLC plate can be visualized under UV light or by staining with a suitable reagent.

Analytical Characterization

The identification and quantification of this compound are performed using various spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like those found in essential oils. It allows for the separation, identification, and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of isolated compounds.

-

¹³C NMR Spectroscopy: The complete assignment of the ¹³C NMR spectra of this compound has been reported, providing a definitive fingerprint for its identification.

-

¹H NMR Spectroscopy: ¹H NMR provides information on the proton environment in the molecule, complementing the ¹³C NMR data for structural confirmation.

Biosynthesis of this compound

The biosynthesis of this compound, a β-triketone, is believed to follow a pathway related to the biosynthesis of phloroglucinol (B13840) derivatives. While the exact enzymatic steps have not been fully elucidated, a plausible pathway involves a type III polyketide synthase.

Hypothesized Biosynthetic Pathway:

The proposed pathway begins with the condensation of three molecules of malonyl-CoA to form a polyketide intermediate. This intermediate then undergoes cyclization and subsequent modifications, including the incorporation of an isobutyryl group, likely from isobutyryl-CoA, to yield this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Hypothesized Biosynthetic Pathway of this compound

Caption: A plausible biosynthetic pathway for this compound.

Conclusion

This compound represents a promising natural product with significant bioactive potential. This guide has provided a comprehensive overview of its natural sources, with a focus on species from the Myrtaceae family, and has detailed the experimental procedures for its extraction and isolation. The analytical techniques for its characterization and a hypothesized biosynthetic pathway have also been presented. It is anticipated that this technical guide will serve as a valuable resource for the scientific community, fostering further research into the therapeutic applications of this compound and the development of novel drugs.

References

Flavesone: A Technical Guide to its Discovery, Background, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone, a naturally derived β-triketone, has garnered significant interest within the scientific community, particularly for its potent insecticidal properties. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, its chemical synthesis, and its biological activity. Detailed experimental protocols for its isolation, synthesis, and bioactivity assessment are provided to facilitate further research and development.

Discovery and Historical Background

This compound was first isolated from the essential oil of the Manuka plant (Leptospermum scoparium), a species native to New Zealand and Australia. The initial isolation and structure elucidation of this compound were reported in 1965.[1] Chemically, it is known as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione.[2] While present in several plant species, its natural abundance is often low, leading to the development of synthetic production methods for research and commercial purposes.[3]

Early research into this compound and related β-triketones focused on their potential as herbicides, with studies exploring their inhibitory effects on the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). However, this compound itself was not found to be an active inhibitor of this enzyme.[2] More recent and extensive research has highlighted its significant potential as a biopesticide, effective against a range of major stored product pests and urban pests.[3]

Chemical Properties and Synthesis

This compound is characterized by the following chemical properties:

| Property | Value |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| IUPAC Name | 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione |

| CAS Number | 22595-45-5 |

The total synthesis of this compound is a multi-step process that can be achieved through various methods. A common approach involves the Friedel-Crafts acylation of phloroglucinol (B13840), followed by an intramolecular Claisen-type condensation.

Biological Activity and Mechanism of Action

This compound exhibits significant insecticidal activity against a variety of insect species. Its efficacy has been demonstrated in both laboratory and field studies.

Quantitative Data on Insecticidal Activity

The following tables summarize the insecticidal efficacy of this compound against several key pest species.

Table 1: Knockdown and Mortality of Aedes aegypti (Yellow Fever Mosquito)

| Treatment | KD50 (seconds) | KD90 (seconds) | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 352.8 | 510.0 | 100 |

| This compound 50 mg/ml | 488.0 | 633.0 | 100 |

| This compound 25 mg/ml | 570.2 | 788.0 | 100 |

Source: Bio-Gene Technology Ltd.[3]

Table 2: Knockdown and Mortality of Culex quinquefasciatus (Southern House Mosquito)

| Treatment | Knockdown at 15 mins (%) | Knockdown at 2 hours (%) | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 100 | 100 | 100 |

| This compound 50 mg/ml | 100 | 100 | 100 |

| This compound 25 mg/ml | 100 | 100 | 100 |

Source: Bio-Gene Technology Ltd.[3]

Table 3: Knockdown and Mortality of Musca domestica (Housefly)

| Treatment | Knockdown at 15 mins (%) | Knockdown at 2 hours (%) | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 100 | 100 | 72 |

| This compound 200 mg/ml | 100 | 100 | 100 |

| This compound 100 mg/ml | 100 | 100 | 100 |

Source: Bio-Gene Technology Ltd.[3]

Table 4: Residual Contact Activity Against Ctenocephalides felis (Cat Flea) Adults on Nylon Carpet

| Treatment | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 100 |

| This compound 150 mg/ml | 100 |

| This compound 62.5 mg/ml | 100 |

| This compound 23.8 mg/ml | 100 |

| This compound 2.38 mg/ml | 10 |

Source: Bio-Gene Technology Ltd.[3]

Table 5: Residual Contact Activity Against Ctenocephalides felis (Cat Flea) Larvae on Cotton Fabric

| Treatment | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 100 |

| This compound 150 mg/ml | 100 |

| This compound 62.5 mg/ml | 100 |

| This compound 23.8 mg/ml | 100 |

| This compound 2.38 mg/ml | 3.3 |

Source: Bio-Gene Technology Ltd.[3]

Mechanism of Action

The insecticidal mode of action for this compound is reported to be unique, acting as a potassium channel activator. This mechanism is distinct from many conventional insecticides that target the sodium channels or acetylcholinesterase. By activating potassium channels in the insect's nervous system, this compound disrupts the normal transmission of nerve impulses, leading to paralysis and death.

Experimental Protocols

Isolation of this compound from Leptospermum scoparium

This protocol outlines a general procedure for the isolation of this compound from the leaves of Leptospermum scoparium.

Materials:

-

Dried and powdered leaves of Leptospermum scoparium

-

Soxhlet apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Elution solvents (e.g., hexane-ethyl acetate (B1210297) gradients)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Extraction:

-

Pack the powdered leaves into the thimble of the Soxhlet apparatus.

-

Extract the plant material with hexane for 6-8 hours to remove non-polar compounds.

-

Discard the hexane extract.

-

Air-dry the plant material to remove residual hexane.

-

Re-extract the plant material with dichloromethane for 6-8 hours.

-

Concentrate the dichloromethane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Chromatographic Separation:

-

Prepare a silica gel column packed in hexane.

-

Dissolve the crude extract in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using TLC.

-

For TLC analysis, use a suitable solvent system (e.g., hexane:ethyl acetate 8:2). Visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (identified by its Rf value and comparison with a standard if available).

-

Concentrate the pooled fractions to yield purified this compound.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

-

Synthesis of this compound

This protocol describes a general method for the laboratory synthesis of this compound.

Materials:

-

Phloroglucinol

-

Isobutyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (B124822) (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Methyl iodide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Friedel-Crafts Acylation:

-

In a round-bottom flask, dissolve phloroglucinol in dry nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride with stirring.

-

Add isobutyryl chloride dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the acylated intermediate.

-

-

Methylation and Cyclization:

-

Dissolve the intermediate in acetone and add anhydrous potassium carbonate.

-

Add an excess of methyl iodide and reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Filter off the potassium carbonate and evaporate the acetone.

-

The resulting crude product is the methylated and cyclized this compound.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Characterize the final product by NMR and MS to confirm its structure and purity.

-

Insecticidal Bioassay Protocol (WHO Larval Bioassay Adaptation)

This protocol is adapted from the World Health Organization (WHO) guidelines for larvicide bioassays and can be used to assess the efficacy of this compound against mosquito larvae.

Materials:

-

Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti)

-

This compound stock solution of known concentration (dissolved in a suitable solvent like acetone or ethanol)

-

Dechlorinated water

-

Beakers or cups (250 ml)

-

Pipettes

-

Small fishnet or strainer

-

Larval food (e.g., powdered fish food or yeast)

-

Incubator or temperature-controlled room (25 ± 2°C)

Procedure:

-

Preparation of Test Solutions:

-

Prepare a series of dilutions of the this compound stock solution to obtain the desired test concentrations (e.g., 1, 5, 10, 25, 50 mg/L).

-

For each concentration, add the appropriate amount of the stock solution to 99 ml of dechlorinated water in a beaker.

-

Prepare a control beaker with 99 ml of dechlorinated water and the same amount of solvent used for the stock solution.

-

-

Exposure:

-

Using a small fishnet, transfer 25 late 3rd or early 4th instar larvae into each test and control beaker.

-

Add a small amount of larval food to each beaker.

-

Maintain the beakers in an incubator or temperature-controlled room at 25 ± 2°C with a 12:12 hour light:dark cycle.

-

-

Mortality Reading:

-

Record the number of dead larvae in each beaker at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if it is between 5% and 20%.

-

Corrected % = [ (% Test Mortality - % Control Mortality) / (100 - % Control Mortality) ] x 100

-

-

Determine the LC₅₀ (lethal concentration to kill 50% of the population) and LC₉₀ values using probit analysis.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action of this compound as a potassium channel activator in insect neurons.

Experimental Workflow

Caption: Workflow for a typical mosquito larvicidal bioassay.

Conclusion

This compound represents a promising avenue for the development of novel and effective insecticides. Its unique mode of action as a potassium channel activator makes it a valuable tool for managing insecticide resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this compelling natural product. Continued research into its precise molecular interactions and optimization of its formulation will be crucial for its successful application in pest management strategies.

References

The Biosynthesis of Flavesone in Plants: A Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Flavesone, a naturally occurring beta-triketone found in various plant species including those of the Leptospermum and Hypericum genera, has garnered significant interest for its potential applications, notably as a biopesticide. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant regulatory aspects. It includes detailed experimental protocols for pathway elucidation and characterization, alongside a clear presentation of available quantitative data for related compounds. Visual diagrams of the pathway and experimental workflows are provided to facilitate understanding.

Introduction: this compound as a Polyketide

This compound (2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione) is a member of the polyketide family of natural products. It is crucial to distinguish its biosynthesis from that of flavonoids, which, despite a similar "-one" suffix, arise from a distinct and unrelated pathway. Flavonoids are synthesized via the phenylpropanoid pathway, whereas this compound is assembled from acyl-CoA precursors by a Type III polyketide synthase (PKS).

The core structure of this compound is hypothesized to originate from the condensation of a specific starter unit, isobutyryl-CoA, with three extender units of malonyl-CoA.[1] This initial assembly is followed by cyclization and subsequent enzymatic modifications to yield the final this compound molecule.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: initiation, elongation and cyclization, and post-cyclization modification.

Precursor Molecules

The biosynthesis of this compound requires two primary precursor molecules:

-

Isobutyryl-CoA (Starter Unit): This branched-chain acyl-CoA is proposed as the starter molecule, giving rise to the isobutyryl group in the final structure.[1] It can be derived from the catabolism of the amino acid valine.

-

Malonyl-CoA (Extender Units): Three molecules of malonyl-CoA serve as the two-carbon extender units that build the polyketide chain.[1] Malonyl-CoA is produced from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC).

Elongation and Cyclization by Type III Polyketide Synthase

The central catalytic step is performed by a Type III Polyketide Synthase (PKS) .[1][2][3][4][5] These enzymes are relatively small homodimeric proteins that catalyze a series of decarboxylation, condensation, and cyclization reactions.

The proposed mechanism is as follows:

-

Initiation: The starter unit, isobutyryl-CoA, is loaded onto the active site of the Type III PKS.

-

Elongation: The PKS sequentially condenses three molecules of malonyl-CoA with the growing polyketide chain. Each condensation step involves the decarboxylation of malonyl-CoA to form a reactive enolate.

-

Intermediate Formation: This series of condensations results in a linear tetraketide intermediate.

-

Cyclization: The tetraketide intermediate undergoes an intramolecular Claisen-type condensation, leading to the formation of a phloroglucinol-like ring structure.[1][4]

Post-Cyclization Modifications

Following the formation of the core ring structure, further enzymatic modifications are necessary to produce this compound. The most prominent of these is geminal dimethylation .[1] While the specific enzymes for this compound are yet to be characterized, this step is likely catalyzed by one or more methyltransferases , which would install the two methyl groups on the same carbon atom. In the biosynthesis of other complex polyketides, methylation can sometimes occur before condensation.[6]

Quantitative Data

As of the date of this publication, specific quantitative data for the enzymes directly involved in this compound biosynthesis, such as enzyme kinetics (Km, kcat) and reaction yields, have not been extensively reported in the literature. However, data for related beta-triketones and the plants they are found in can provide valuable context.

| Compound | Plant Source | Concentration/Yield | Method of Analysis | Reference |

| Leptospermone | Leptospermum scoparium (Manuka) essential oil | I50 of 3.14 µg/mL against HPPD enzyme | Enzyme Inhibition Assay | [7] |

| Grandiflorone | Leptospermum scoparium | I50 of 0.22 µg/mL against HPPD enzyme | Enzyme Inhibition Assay | [7] |

| Grandiflorone | Leptospermum shrubs | I50 of 750 ± 70 nM against Arabidopsis thaliana HPPD | Enzyme Inhibition Assay | [8] |

| Dihydroxyacetone (DHA) (precursor to methylglyoxal) | Leptospermum scoparium nectar | 3300–7600 mg/kg | LC-MS | [9] |

Table 1: Quantitative data for beta-triketones and related compounds from Leptospermum species. Note: I50 values represent the concentration required for 50% inhibition of the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a common target for beta-triketones.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Stable Isotope Labeling to Confirm Precursors

This protocol is designed to trace the incorporation of putative precursors into the this compound molecule, providing definitive evidence of the building blocks.

Objective: To confirm isobutyryl-CoA and malonyl-CoA as the starter and extender units for this compound biosynthesis.

Methodology:

-

Precursor Selection and Synthesis: Synthesize isotopically labeled precursors. Common choices include [1-¹³C]acetate (which is converted in vivo to [1,2-¹³C₂]malonyl-CoA) and ¹³C- or ²H-labeled valine (the metabolic precursor to isobutyryl-CoA).[1][10][11][12]

-

Plant Material/Cell Culture: Use a plant species known to produce this compound, such as Leptospermum scoparium, either as whole plants or as a cell suspension culture.

-

Feeding Experiment: Introduce the labeled precursors to the plant material or cell culture. The concentration and feeding duration will need to be optimized.

-

Extraction of this compound: After the incubation period, harvest the plant tissue and perform a solvent-based extraction (e.g., with methanol (B129727) or ethyl acetate) to isolate the secondary metabolites.

-

Purification: Purify this compound from the crude extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹³C-NMR: The presence and pattern of enriched ¹³C signals will reveal the incorporation pattern of acetate/malonyl-CoA.

-

MS: An increase in the molecular weight of this compound corresponding to the mass of the incorporated isotopes will confirm their inclusion.

-

Protocol 2: In Vitro Assay of a Candidate Type III PKS

This protocol describes the functional characterization of a candidate Type III PKS enzyme to verify its role in this compound biosynthesis.

Objective: To demonstrate that a candidate PKS enzyme can synthesize the phloroglucinol (B13840) core of this compound using isobutyryl-CoA and malonyl-CoA.

Methodology:

-

Gene Identification and Cloning: Identify candidate Type III PKS genes from a this compound-producing plant through transcriptome sequencing and homology-based searches. Clone the full-length cDNA of the candidate gene into an expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Expression and Purification: Transform the expression vector into a suitable host like E. coli BL21(DE3). Induce protein expression (e.g., with IPTG) and purify the recombinant PKS enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), the purified PKS enzyme, the starter substrate (isobutyryl-CoA), and the extender substrate (malonyl-CoA).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an acid (e.g., HCl) and extract the products with an organic solvent like ethyl acetate.

-

-

Product Analysis: Analyze the reaction products using HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of the expected polyketide product. Compare the retention time and mass spectrum with an authentic standard if available.

Visualizations

Diagrams of Pathways and Workflows

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for elucidating the this compound pathway.

Conclusion and Future Directions

The biosynthesis of this compound in plants proceeds through a Type III polyketide synthase pathway, utilizing isobutyryl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. While the core pathway has been proposed, significant research is still required to fully characterize the specific enzymes involved, particularly the Type III PKS responsible for the initial cyclization and the methyltransferases involved in the subsequent geminal dimethylation.

Future research should focus on the isolation and functional characterization of these enzymes. This will not only confirm the proposed pathway but also provide the molecular tools necessary for the metabolic engineering of microbial hosts for the sustainable and high-yield production of this compound. Furthermore, detailed kinetic analysis of these enzymes will be invaluable for optimizing bioreactor conditions and improving production titers, paving the way for the commercialization of this compound as a valuable biopesticide.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploiting the Biosynthetic Potential of Type III Polyketide Synthases [mdpi.com]

- 3. The type III polyketide synthase supergene family in plants: complex evolutionary history and functional divergence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | An Overview of the Medicinally Important Plant Type III PKS Derived Polyketides [frontiersin.org]

- 5. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physical and Chemical Properties of Flavesone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavesone is a naturally occurring β-triketone found in the essential oil of plants such as the New Zealand Mānuka (Leptospermum scoparium)[1]. Chemically identified as 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione, this compound has garnered significant scientific interest due to its potent biological activities[1]. Recent research has highlighted its potential as a biopesticide, demonstrating efficacy against major stored product pests and various urban pests, including insecticide-resistant strains of mosquitoes[1][2][3]. Its novel mode of action suggests it could be a valuable tool in integrated pest management programs[2][3]. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities.

Chemical Identification and Structure

-

IUPAC Name: 2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione[4]

-

Synonyms: 6-Isobutyryl-2,2,4,4-tetramethylcyclohexane-1,3,5-trione, UNII-9X167ZSG8Z[4][5]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its environmental fate, designing formulations, and developing analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 252.31 g/mol | [1][4][5] |

| Boiling Point | 392.9 °C to 404 °C (estimated) | [1][5] |

| Water Solubility | 2.242 mg/L at 25°C (estimated) | |

| logP (o/w) | 2.510 (estimated) | |

| Kovats Retention Index | 1538 - 1546 (non-polar column) | [4][6] |

| Chemical Stability | Stable under normal conditions. |

Experimental Protocols

Synthesis

While this compound is a natural product, synthetic routes are essential for producing larger quantities for research and commercial development. The total synthesis of this compound and related β-triketones can be effectively achieved from phloroglucinol (B13840) via a two-step process[1].

Protocol: Synthesis of this compound via Friedel-Crafts Acylation and Cyclization

-

Step 1: Friedel-Crafts Acylation: Phloroglucinol is subjected to a Friedel-Crafts acylation reaction. This involves reacting phloroglucinol with an appropriate acylating agent (e.g., isobutyryl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to attach the isobutyryl group to the aromatic ring[1].

-

Step 2: Cyclization and Methylation: The acylated intermediate undergoes intramolecular cyclization to form the cyclohexanetrione core. Subsequent double geminal dimethylation yields the final this compound structure[1]. A related, well-documented procedure for flavone (B191248) synthesis is the Baker-Venkataraman rearrangement, which involves the rearrangement of an o-acyloxyacetophenone to a β-diketone, followed by acid-catalyzed cyclization[8].

Isolation and Purification from Natural Sources

This compound can be isolated from the essential oil of Leptospermum scoparium (Mānuka)[1]. A general protocol for the isolation of flavonoids from plant material is outlined below.

Protocol: Isolation from Plant Material

-

Extraction: Dried and powdered plant material (e.g., Mānuka leaves) is extracted with a suitable solvent, such as methanol (B129727), often using a Soxhlet apparatus[9].

-

Solvent Partitioning: The crude extract is concentrated, redissolved in water, and sequentially partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), butanol) to separate compounds based on their polarity[9]. This compound, being moderately polar, would likely concentrate in the ethyl acetate fraction.

-

Chromatographic Purification: The target fraction is subjected to column chromatography.

-

Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform/methanol) to separate individual compounds[9].

-

Sephadex LH-20 Chromatography: For final purification, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is highly effective for isolating flavonoids[10].

-

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and GC-MS.

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for the separation and quantification of this compound. A nonpolar stationary phase (e.g., C18) with a polar mobile phase is typically used[1].

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for both identification and quantification. The NIST Chemistry WebBook reports a Kovats Retention Index of 1538 for this compound on a DB-5 MS capillary column[6]. Mass spectrometry data from PubChem shows characteristic mass-to-charge ratio (m/z) peaks at 252 and 139[4].

Biological Activity and Signaling Pathways

Insecticidal Activity

This compound has demonstrated significant insecticidal properties, positioning it as a promising biopesticide[1].

-

Grain Protection: It is effective in controlling major stored product pests, such as the lesser grain borer (Rhyzopertha dominica), protecting stored wheat for extended periods[1].

-

Urban Pest Control: Studies show this compound is effective against urban pests like mosquitoes (Aedes aegypti, Culex quinquefasciatus) and the house fly (Musca domestica)[2][3].

-

Novel Mode of Action: Preliminary research indicates that this compound's mode of action differs from that of common synthetic pyrethroids. It shows activity against pyrethroid-resistant insects, suggesting it does not target the voltage-gated sodium channel[3]. This makes it a potential "resistance breaker" for use in integrated pest management strategies[2][3].

Interaction with Cellular Signaling Pathways

Specific research on the interaction of this compound with major cellular signaling pathways is currently limited. The scientific literature does not contain specific studies on its effects on pathways such as PI3K/Akt, NF-κB, or Wnt[1].

However, flavonoids as a broad class of compounds are well-known to modulate various signaling pathways that are critical in cell survival, proliferation, and inflammation[15][16]. These interactions are central to their observed anti-inflammatory and chemopreventive effects[15][16][17]. For instance, many flavones can induce apoptosis (programmed cell death) in cancer cells by modulating pathways mediated by death receptors, such as the Fas receptor pathway[15].

References

- 1. This compound | 22595-45-5 | Benchchem [benchchem.com]

- 2. bio-gene.com.au [bio-gene.com.au]

- 3. monsoon.com.au [monsoon.com.au]

- 4. This compound | C14H20O4 | CID 15800949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. mentis.uta.edu [mentis.uta.edu]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Flavesone mechanism of action in insects

An In-depth Technical Guide on the Core Mechanism of Action of Flavesone in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a β-triketone naturally present in low abundance in several plant species, is emerging as a promising novel insecticide.[1] Its efficacy against a range of insect pests, coupled with a mode of action distinct from existing insecticide classes, positions it as a potential tool for managing insecticide resistance.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

Initial studies indicate that this compound possesses a novel mode of action, setting it apart from widely used insecticides like pyrethroids.[1] This is particularly significant in the context of increasing insecticide resistance.

Primary Target: A Novel Mode of Action

Research conducted on pyrethroid-resistant insects has demonstrated that this compound does not target the voltage-gated sodium channel (VGSC), which is the molecular target for pyrethroid insecticides.[2] This finding underscores its potential as a "resistance breaker" in integrated pest management programs.[1] While the precise molecular target is still under active investigation, a key hypothesis has emerged from patent literature.

Proposed Mechanism: Potassium Channel Activation

The most specific information regarding this compound's mechanism of action comes from a patent application which describes this compound as a potassium channel activator. While peer-reviewed confirmation is pending, this proposed mechanism provides a framework for understanding its insecticidal effects. Activation of potassium channels in insect neurons would lead to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This disruption of normal nerve signaling could lead to paralysis and eventual death of the insect.

It is noteworthy that the broader class of compounds to which this compound belongs, flavonoids, have been shown in some studies to act as inhibitors of voltage-gated potassium channels. This discrepancy highlights the need for further specific research on this compound to definitively characterize its interaction with insect potassium channels.

Alternative Hypothesis: Modulation of Octopamine (B1677172) and Tyramine (B21549) Receptors

While direct evidence is currently lacking, the broader scientific literature on flavonoids suggests that they can interact with insect nervous systems by modulating neuronal channels and receptors, including octopamine and tyramine receptors.[3][4][5] These receptors are crucial for a wide array of physiological processes in insects, such as locomotion, learning, and memory.[6][7][8] Therefore, it is a plausible, yet unconfirmed, hypothesis that this compound's insecticidal activity could be mediated through the disruption of octopamine or tyramine signaling pathways.

Quantitative Data on Insecticidal Efficacy

Studies have demonstrated this compound's effectiveness in knocking down and killing various insect species. The following tables summarize the available quantitative data.

Table 1: Knockdown and Mortality of Aedes aegypti [1]

| Treatment | KD50 (seconds) | KD90 (seconds) | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 352.8 | 510.0 | 100 |

| This compound 50 mg/ml | 488.0 | 633.0 | 100 |

| This compound 25 mg/ml | 570.2 | 788.0 | 100 |

Table 2: Knockdown and Mortality of Culex quinquefasciatus [1]

| Treatment | KD50 (seconds) | KD90 (seconds) | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 1745 | - | 100 |

| This compound 50 mg/ml | 1431 | - | 100 |

| This compound 25 mg/ml | - | - | 100 |

Table 3: Mortality of Musca domestica [1]

| Treatment | Mortality at 24 hours (%) |

| Permethrin 2.5 mg/ml | 100 |

| This compound 200 mg/ml | 100 |

| This compound 100 mg/ml | 100 |

Table 4: Mortality of Ctenocephalides felis (Adults and Larvae) on Surfaces [1]

| Treatment | Adult Mortality on Nylon Carpet at 24 hours (%) | Larval Mortality on Cotton Fabric at 24 hours (%) |

| This compound 150 mg/ml | 100 | 100 |

| This compound 62.5 mg/ml | 100 | 100 |

| This compound 23.8 mg/ml | 100 | 100 |

| This compound 2.38 mg/ml | 10 | 3.3 |

| Permethrin 2.5 mg/ml | 100 | 100 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating this compound's mechanism of action.

Protocol for Knockdown and Mortality Assays

This protocol is based on the methods used to generate the quantitative data in Section 2.[1]

3.1.1. Chamber Spray Assay

-

Chamber Preparation: A 70 cm x 70 cm x 70 cm chamber is cleaned with detergent and water and dried completely.

-

Insect Introduction: Twenty laboratory-cultured insects are introduced into the chamber.

-

Insecticide Application: A 0.5-liter pump spray is used to deliver one gram of the diluted insecticide. The nozzle is pointed slightly upwards towards the middle of the upper half of the back wall of the chamber. The weight of the spray discharge is recorded.

-

Knockdown Assessment: Knockdown is recorded at 30-second intervals up to 300 seconds, 60-second intervals up to 600 seconds, 120-second intervals up to 1200 seconds, and 300-second intervals up to a maximum of 2,400 seconds. Insects are considered knocked down when they are incapable of coordinated movement.

-

Mortality Assessment: After 2,400 seconds or when all insects are knocked down, the insects are collected and placed in a clean plastic holding container with a 10% sucrose (B13894) pad. Mortality is assessed at 24 hours.

3.1.2. Residual Contact Assay

-

Surface Treatment: A surface (e.g., nylon carpet for adult fleas, cotton fabric for larval fleas) is treated with a specific concentration of this compound.

-

Insect Exposure: Insects are constantly exposed to the treated surface for a set period (e.g., 24 hours).

-

Mortality Assessment: The number of dead insects is counted at the end of the exposure period to determine the percentage of mortality.

Protocol for Patch-Clamp Electrophysiology on Insect Neurons

This protocol is a generalized procedure for investigating the effects of this compound on potassium channels in insect neurons, based on standard electrophysiological techniques.[9][10][11]

-

Cell Preparation: Isolate neurons from the insect species of interest (e.g., from the central nervous system).

-

Electrophysiological Recording Setup: Use a patch-clamp amplifier and data acquisition system. Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 adjusted with NaOH.

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 adjusted with KOH.

-

-

Recording Procedure:

-

Establish a whole-cell patch-clamp configuration on an isolated neuron.

-

Record baseline potassium currents in voltage-clamp mode. A typical voltage protocol would be to hold the cell at -80 mV and apply depolarizing steps from -60 mV to +60 mV in 10 mV increments.

-

Perfuse the external solution containing various concentrations of this compound onto the cell.

-

Record potassium currents in the presence of this compound and compare them to the baseline recordings.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the activation/inactivation kinetics of the potassium channels before and after this compound application to determine if this compound acts as an activator or inhibitor.

Protocol for Competitive Radioligand Binding Assay for Octopamine Receptors

This protocol provides a method to investigate if this compound can bind to insect octopamine receptors, a hypothetical target. It is based on established binding assay procedures.[12][13][14]

-

Membrane Preparation:

-

Dissect the tissue of interest (e.g., insect heads) and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Insect membrane preparation (a fixed amount of protein, e.g., 20-50 µg).

-

A fixed concentration of a radiolabeled ligand known to bind to the octopamine receptor (e.g., [3H]-Yohimbine or [3H]-Octopamine) at a concentration close to its Kd.

-

Increasing concentrations of unlabeled this compound (the competitor).

-

For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM octopamine).

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound as a potassium channel activator at an insect synapse.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. bio-gene.com.au [bio-gene.com.au]

- 2. monsoon.com.au [monsoon.com.au]

- 3. mdpi.com [mdpi.com]

- 4. Evaluating the Effects of Flavonoids on Insects: Implications for Managing Pests Without Harming Beneficials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Expression analysis of octopamine and tyramine receptors in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octopamine and tyramine influence the behavioral profile of locomotor activity in the honey bee (Apis mellifera) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octopamine and tyramine signalling in Aedes aegypti: Molecular characterization and insight into potential physiological roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inwardly Rectifying Potassium (Kir) Channels Represent a Critical Ion Conductance Pathway in the Nervous Systems of Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Intermediate conductance Ca2+-activated potassium channels are activated by functional coupling with stretch-activated nonselective cation channels in cricket myocytes [frontiersin.org]

- 11. Frontiers | BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes [frontiersin.org]

- 12. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Identification of critical structural determinants responsible for octopamine binding to the alpha-adrenergic-like Bombyx mori octopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Flavesone on Non-Target Organisms: An In-depth Technical Guide

Introduction

Flavesone is a novel, naturally derived beta-triketone insecticide with potential applications in agriculture and public health for the control of various pests. As with any pesticide, a thorough evaluation of its potential impact on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound on key non-target organisms. The information is compiled from available studies and outlines the standard experimental protocols for ecotoxicological testing.

Summary of Toxicological Data

Table 1: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Test Type | Endpoint | Value (µ g/organism or mg/kg soil) | Study Guideline | Reference |

| Apis mellifera (Honey Bee) | Acute Oral Toxicity | 48-h LD50 | > 100 | OECD 213 | [1] |

| Apis mellifera (Honey Bee) | Acute Contact Toxicity | 48-h LD50 | > 100 | OECD 214 | [1] |

| Eisenia fetida (Earthworm) | Acute Toxicity | 14-d LC50 | Data not available | OECD 207 | - |

Note: A study on the commercial formulation Flavocide™, containing this compound, concluded it is "relatively non-toxic to bees" and unlikely to require a precautionary statement on product labels regarding bee safety.[1] The LD50 values are reported as greater than the highest tested concentration, indicating low toxicity.

Table 2: Acute Toxicity of this compound to Aquatic Organisms

| Species | Test Type | Endpoint | Value (mg/L) | Study Guideline | Reference |

| Daphnia magna (Water Flea) | Acute Immobilisation | 48-h EC50 | Data not available | OECD 202 | - |

| Oncorhynchus mykiss (Rainbow Trout) | Acute Toxicity | 96-h LC50 | Data not available | OECD 203 | - |

Table 3: Acute and Dietary Toxicity of this compound to Birds

| Species | Test Type | Endpoint | Value (mg/kg bw or mg/kg diet) | Study Guideline | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral Toxicity | LD50 | Data not available | OECD 223 | - |

| Colinus virginianus (Bobwhite Quail) | Dietary Toxicity | LC50 | Data not available | OECD 205 | - |

Table 4: Acute Oral Toxicity of this compound to Mammals

| Species | Test Type | Endpoint | Value (mg/kg bw) | Study Guideline | Reference |

| Rat | Acute Oral Toxicity | LD50 | Data not available | OECD 420 | - |

Experimental Protocols

The following sections detail the standard methodologies for key ecotoxicological studies, based on internationally recognized OECD guidelines. These protocols are essential for generating reliable and comparable data for regulatory assessment.

Terrestrial Invertebrate Toxicity Testing

These studies are fundamental for assessing the risk of pesticides to pollinators.

-

Test Organism: Young adult worker honey bees (Apis mellifera).

-

Oral Toxicity (OECD 213): Bees are starved for a short period and then individually fed a precise dose of this compound dissolved in a sucrose (B13894) solution.

-

Contact Toxicity (OECD 214): A precise dose of this compound, dissolved in a suitable solvent, is applied directly to the dorsal thorax of anesthetized bees.

-

Test Conditions: Bees are housed in cages under controlled temperature and humidity for at least 48 hours.

-

Endpoint: The primary endpoint is mortality, recorded at 4, 24, and 48 hours post-dosing. The LD50 (the dose causing 50% mortality) is calculated.

This test evaluates the risk of soil contaminants to earthworms, which are vital for soil health.

-

Test Organism: Adult earthworms (Eisenia fetida).

-

Methodology: The test involves exposing earthworms to soil artificially contaminated with a range of this compound concentrations.

-

Test Conditions: The test is conducted over 14 days under controlled temperature, moisture, and light conditions.

-

Endpoint: Mortality is assessed at 7 and 14 days. The LC50 (the concentration causing 50% mortality) is determined. Sub-lethal effects, such as weight change, are also noted.

-

Reference: [4]

Aquatic Ecotoxicity Testing

This study assesses the acute toxicity of substances to aquatic invertebrates.

-

Test Organism: Daphnia magna (water flea), less than 24 hours old.

-

Methodology: Daphnids are exposed to a series of this compound concentrations in water for 48 hours.

-

Test Conditions: The test is conducted in static or semi-static conditions under controlled temperature and lighting.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration causing 50% of the daphnids to become immobilized) is calculated.

-

Reference: [5]

This is a key study for evaluating the potential hazard of chemicals to fish.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Methodology: Fish are exposed to a range of this compound concentrations in a flow-through or semi-static system for 96 hours.

-

Test Conditions: Water quality parameters (temperature, pH, dissolved oxygen) are strictly controlled.

-

Endpoint: Mortality is recorded at 24, 48, 72, and 96 hours. The LC50 (the concentration causing 50% mortality) is determined.

-

Reference: [6]

Avian Toxicity Testing

This test determines the intrinsic toxicity of a substance to birds after a single oral dose.

-

Test Organism: Typically Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Methodology: Birds are fasted and then administered a single dose of this compound via gavage.

-

Test Conditions: Birds are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 is calculated based on the observed mortality.

-

Reference: [7]

This study simulates the exposure of birds to pesticides through their diet.

-

Test Organism: Young birds of a species such as Bobwhite quail or Mallard duck.

-

Methodology: Birds are fed a diet containing various concentrations of this compound for five days, followed by a three-day observation period on a normal diet.

-

Test Conditions: Birds are housed in groups under controlled conditions.

-

Endpoint: The main endpoint is mortality. Food consumption and body weight changes are also monitored. The LC50 (the dietary concentration causing 50% mortality) is determined.

-

Reference: [8]

Mammalian Toxicity Testing

This method is used to assess the acute oral toxicity of a substance in mammals.

-

Test Organism: Typically female rats.

-

Methodology: The test uses a stepwise procedure with a small number of animals. A single dose of this compound is administered, and the outcome determines the next dose level. The aim is to identify a dose that causes signs of toxicity without causing mortality.

-

Test Conditions: Animals are observed for 14 days for clinical signs of toxicity and mortality.

-

Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.

-

Reference: [9]

Visualization of Methodologies and Pathways

The following diagrams illustrate a generalized experimental workflow for ecotoxicity testing and a hypothetical signaling pathway for an insecticide.

Disclaimer: The signaling pathway depicted above is a generalized and hypothetical representation of how an insecticide might exert its toxic effects. The specific molecular target and signaling cascade for this compound in non-target organisms have not been fully elucidated in publicly available literature.

Mode of Action

This compound belongs to the beta-triketone class of chemicals. While the precise mode of action in insects is still under investigation, initial studies suggest that it may differ from that of major insecticide classes like pyrethroids. Some research on other beta-triketones has indicated that they can inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). However, this is primarily a herbicidal mode of action, and its relevance to the insecticidal activity and potential effects on non-target fauna requires further investigation.

Conclusion

The available data indicates that this compound has a favorable toxicological profile with respect to honey bees, a key non-target indicator species. However, a comprehensive assessment of its environmental risk requires quantitative data on a broader range of non-target organisms, including aquatic invertebrates and vertebrates, other terrestrial invertebrates, birds, and mammals. The standardized OECD protocols outlined in this guide provide the framework for generating the necessary data to complete the toxicological profile of this compound. As more research becomes available, this guide will be updated to provide a more complete picture of the ecotoxicology of this promising new insecticide.

References

- 1. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 2. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. biotecnologiebt.it [biotecnologiebt.it]

- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 6. oecd.org [oecd.org]

- 7. Utility of the avian sub‐acute dietary toxicity test in ecological risk assessment and a path forward to reduce animal use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

Environmental Fate and Degradation of Flavesone: A Technical Guide

Introduction

Flavesone, a β-triketone naturally occurring in plants such as Manuka (Leptospermum scoparium), has garnered interest for its potential as a biopesticide.[1] As with any compound intended for wide-scale application, a thorough understanding of its environmental fate and degradation is crucial for assessing its ecological risk profile. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential environmental behavior of this compound, based on its chemical properties and the known fate of similar molecules.

Physicochemical Properties of this compound

The environmental distribution and behavior of a chemical are significantly influenced by its physicochemical properties. Key properties for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 6-isobutyryl-2,2,4,4-tetramethyl-1,3,5-cyclohexanetrione | [1] |

| CAS Number | 22595-45-5 | [1] |

| Molecular Formula | C14H20O4 | [1][2][3] |

| Molecular Weight | 252.31 g/mol | [1][2] |

| Water Solubility | 2.242 mg/L (estimated at 25°C) | [1][4] |

| Octanol-Water Partition Coefficient (logP) | 2.510 (estimated) | [4] |

| Boiling Point | 392.90 °C (estimated at 760.00 mm Hg) | [4] |

The low estimated water solubility and moderate logP value suggest that this compound will have limited mobility in water and a tendency to partition to organic matter in soil and sediment.

Potential Environmental Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, the environmental fate of other β-triketone herbicides and flavonoids can provide insights into its likely transformation processes. The primary routes of dissipation for organic compounds in the environment are hydrolysis, photolysis, and microbial degradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For some β-diketones and β-keto esters, hydrolysis can be a relevant degradation pathway.[5] However, studies on the β-triketone herbicide tembotrione (B166760) have shown it to be stable to hydrolysis under acidic, neutral, and alkaline conditions.[6] Given the structural similarities, this compound may also exhibit limited degradation through hydrolysis in the absence of microbial or photochemical influence.

Photodegradation